2-(3-Methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-Methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine” does not have a detailed description available in the sources I searched .
Molecular Structure Analysis
The molecular structure analysis of “2-(3-Methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine” is not available in the sources I searched .Scientific Research Applications
ASK1 Inhibition
2-(3-Methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine derivatives have been evaluated as ASK1 inhibitors, which are important in the treatment of inflammation and pain. These compounds, including aryl amide derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, have shown potential utility in conditions like osteoarthritis and neuropathic pain, highlighting their broad therapeutic applications (Norman, 2012).
Histamine H4 Receptor Ligands
Another significant application involves the development of 2-aminopyrimidine-containing compounds as ligands for the histamine H4 receptor (H4R), which have shown efficacy as anti-inflammatory agents and in pain management. These studies have led to the discovery of potent compounds with the potential to treat conditions related to inflammation and pain, demonstrating the versatility of this chemical structure in drug development (Altenbach et al., 2008).
Cholinesterase and Aβ-Aggregation Inhibitors
2,4-Disubstituted pyrimidine derivatives have been explored for their dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, offering a promising approach for Alzheimer's disease treatment. This research has identified compounds with potent inhibitory effects, underlining the potential of 2-(3-Methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine derivatives in addressing neurodegenerative diseases (Mohamed et al., 2011).
Antimalarial Activity
The structure-activity relationship studies of trifluoromethyl-substituted pyridine and pyrimidine analogs have identified lead compounds for the treatment and prevention of malaria. These studies emphasize the importance of trifluoromethyl groups in enhancing the antimalarial activity and pharmacokinetic profiles of these compounds, showcasing their potential in the fight against malaria (Chavchich et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3/c1-8-3-2-6-17(7-8)10-15-5-4-9(16-10)11(12,13)14/h4-5H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATJFODIXMRWJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C2=NC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.